3-(Trifluoromethoxy)phenol
Overview
Description
3-(Trifluoromethoxy)phenol is an organic compound with the molecular formula C7H5F3O2. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the phenol ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
3-(Trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Safety and Hazards
3-(Trifluoromethoxy)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group onto a phenol ring. One common method is the nucleophilic substitution reaction, where a trifluoromethoxy group is introduced using trifluoromethoxylating reagents. For example, the reaction of 3-bromophenol with trifluoromethoxide anion under appropriate conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. One such method involves the acetylation of 4-trifluoromethoxyaniline, followed by nitrification, deacetylation, and deamination to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like trifluoromethoxylating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)phenol involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenol
- 2-(Trifluoromethoxy)phenol
- 3-(Trifluoromethyl)phenol
Comparison: 3-(Trifluoromethoxy)phenol is unique due to the position of the trifluoromethoxy group on the phenol ring. This positioning can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
3-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJERQTLRORJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369815 | |
Record name | 3-(Trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-99-6 | |
Record name | 3-(Trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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